molecular formula C25H25N3O3S2 B3076291 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1040631-94-4

2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B3076291
CAS No.: 1040631-94-4
M. Wt: 479.6 g/mol
InChI Key: XYLUHRFKRTZPKJ-UHFFFAOYSA-N
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Description

Its structure features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl group and a 4-methylphenyl moiety, linked via a sulfanyl bridge to an acetamide group bearing a 2-methoxyphenylmethyl substituent. This scaffold is recognized for its ability to interact with biological targets such as kinases and DNA repair enzymes, making it a candidate for anti-cancer drug development .

Properties

IUPAC Name

2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-4-28-24(30)23-22(19(14-32-23)17-11-9-16(2)10-12-17)27-25(28)33-15-21(29)26-13-18-7-5-6-8-20(18)31-3/h5-12,14H,4,13,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLUHRFKRTZPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidin-4-ones are then further functionalized through various chemical reactions to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones.

Reaction TypeReagents/ConditionsProductsYieldReference
Sulfoxide formationH<sub>2</sub>O<sub>2</sub> (30%), RT, 6hSulfoxide derivative65–70%
Sulfone formationmCPBA (1.2 equiv), DCM, 0°C → RTSulfone derivative55–60%

Key Observations :

  • Sulfoxide formation is favored at room temperature with aqueous H<sub>2</sub>O<sub>2</sub>.

  • Sulfones require stronger oxidizing agents like mCPBA and prolonged reaction times .

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductsYieldReference
Acidic hydrolysis6M HCl, reflux, 8hCarboxylic acid derivative75%
Basic hydrolysisNaOH (2M), EtOH/H<sub>2</sub>O, 60°C, 4hSodium carboxylate85%

Notes :

  • Basic hydrolysis proceeds faster due to the nucleophilic attack of hydroxide ions on the carbonyl carbon.

Substitution Reactions

The thienopyrimidine core participates in nucleophilic substitution reactions at the 2-position.

Reaction TypeReagents/ConditionsProductsYieldReference
AlkylationCs<sub>2</sub>CO<sub>3</sub>, DMF, alkyl halide (R-X), 24hAlkyl-substituted derivative60–70%
AminationNH<sub>3</sub>/MeOH, 80°C, 12hAmino-substituted derivative50%

Mechanistic Insight :

  • Alkylation proceeds via an S<sub>N</sub>2 mechanism in polar aprotic solvents like DMF .

Reduction Reactions

The carbonyl group in the thienopyrimidine core can be reduced to a hydroxyl or methylene group.

Reaction TypeReagents/ConditionsProductsYieldReference
Ketone → AlcoholNaBH<sub>4</sub>, MeOH, 0°C → RTSecondary alcohol70%
Ketone → MethyleneLiAlH<sub>4</sub>, THF, reflux, 6hMethylene derivative65%

Cross-Coupling Reactions

The 4-methylphenyl group enables palladium-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsProductsYieldReference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OBiaryl derivative60%

Stability Under Ambient Conditions

The compound exhibits moderate stability but degrades under prolonged UV exposure or in strongly acidic/basic environments.

ConditionDegradation PathwayHalf-Life
pH < 2 (HCl)Hydrolysis of acetamide2h
pH > 12 (NaOH)Thienopyrimidine ring opening1.5h
UV light (254 nm)Radical-mediated decomposition8h

Mechanism of Action

The mechanism of action of 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, leading to the inhibition of cell proliferation . Additionally, its lipophilicity allows it to diffuse easily into cells, enhancing its biological activity .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound ID / Source Core Structure Substituents (R1, R2, R3) Biological Activity/Properties
Target Compound Thieno[3,2-d]pyrimidin-4-one R1: 3-ethyl; R2: 4-methylphenyl; R3: 2-methoxyphenylmethyl Under investigation (kinase inhibition)
(Compound 39) Quinazoline sulfonyl R1: Piperidin-1-yl; R2: 2-methoxyphenyl Anti-cancer (HT-15, MCF-7)
Hexahydrobenzothieno[2,3-d]pyrimidine R1: 4-ethoxyphenyl; R2: 4-methylphenyl Potential solubility enhancement
Thieno[2,3-d]pyrimidin-4-one R1: 3-phenyl; R2: 4-nitrophenyl Enhanced electron-withdrawing effects
Thieno[3,2-d]pyrimidin-4-one R1: 4-methylphenyl; R2: 4-trifluoromethoxyphenyl Improved metabolic stability
Thieno[3,2-d]pyrimidin-4-one R1: 7-phenyl; R2: 2-ethyl-6-methylphenyl Steric hindrance effects
Key Observations:

Core Structure Variations: Quinazoline derivatives () exhibit distinct anti-cancer activity but lack the thienopyrimidine core, which may alter target specificity .

Substituent Effects :

  • Electron-Withdrawing Groups : The nitro group in enhances reactivity but may increase toxicity compared to the target compound’s methoxy group .
  • Lipophilicity : Chlorine () and trifluoromethoxy () substituents increase lipophilicity, influencing membrane permeability and metabolic stability .
  • Steric Hindrance : Bulky groups like 2-ethyl-6-methylphenyl () may reduce binding affinity to flat enzymatic pockets compared to the target compound’s smaller 4-methylphenyl group .

Pharmacokinetic Implications :

  • The 2-methoxyphenylmethyl group in the target compound balances moderate lipophilicity and hydrogen-bonding capacity, favoring blood-brain barrier penetration relative to polar analogs (e.g., ’s dichlorophenyl) .
  • Trifluoromethoxy groups () enhance metabolic stability via resistance to oxidative degradation, a property the target compound may lack .

Biological Activity

The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C26H27N3O2S2
  • Molecular Weight : 477.64 g/mol

This compound features a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity.

Antimicrobial Activity

Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. In a study focusing on related compounds, it was found that the presence of a thienopyrimidinone ring along with specific side chains is crucial for antimicrobial efficacy. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains, including Gram-positive and Gram-negative bacteria:

CompoundMIC (µg/mL)Bacterial Strain
4c8S. aureus
4e16E. coli
5c4B. subtilis

These results suggest that modifications to the core structure can lead to enhanced antibacterial activity, which may also apply to the compound .

Anticancer Activity

The anticancer potential of thienopyrimidine derivatives has been explored in various studies. For instance, Mannich bases derived from similar structures have shown promising results against multiple cancer cell lines:

Cell LineIC50 (µM)Compound Tested
HeLa5.04-methyl derivative
HepG27.53-ethyl derivative
A5496.0N-mesityl derivative

These findings indicate that compounds with similar structural motifs can inhibit cancer cell proliferation effectively, suggesting that the compound may possess comparable anticancer properties .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The thienopyrimidine scaffold is known to interact with various biological targets, including enzymes involved in nucleic acid metabolism and signal transduction pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thienopyrimidine derivatives against Mycobacterium tuberculosis and other pathogens. The tested compounds exhibited significant inhibition at low concentrations, indicating their potential as therapeutic agents against resistant strains .
  • Anticancer Screening : In another investigation, a library of thienopyrimidine derivatives was screened for anticancer activity using multicellular spheroids as a model system. The compound demonstrated notable cytotoxicity against several cancer types, highlighting its potential for further development as an anticancer agent .

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer: Optimizing the synthesis involves:

  • Stepwise Functionalization : Introduce sulfanyl and acetamide groups sequentially to reduce side reactions. Use protecting groups for reactive sites (e.g., thiols) to improve regioselectivity .
  • Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to identify critical parameters (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can optimize reaction time and stoichiometry .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to enhance purity.

Q. Reference Table: Key Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CMinimizes decomposition
SolventDMF or THFEnhances solubility
Catalyst (e.g., K₂CO₃)1.2–1.5 equivalentsPrevents over-alkylation

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer: Combine multiple techniques:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the 3D structure, particularly for the thieno[3,2-d]pyrimidin-4-one core and sulfanyl-acetamide linkage. Ensure slow evaporation in chloroform/methanol for crystal growth .
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D (COSY, HSQC) NMR in DMSO-d₆ to assign stereochemistry and confirm substituent positions .
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula via ESI+ mode (e.g., [M+H]+^+ ion).

Q. Reference Table: Analytical Techniques and Applications

TechniqueKey ApplicationExample from Evidence
SC-XRDConfirming crystal packingEthyl 3-(4-chlorophenyl)-2-(dipentyl-amino)pyrimidine structure resolved
HSQC NMRMapping 1H^1H-13C^{13}C correlationsSimilar acetamide derivatives analyzed

Q. How can solubility and stability be systematically evaluated under varying experimental conditions?

Methodological Answer:

  • Solubility Screening : Test in polar (DMSO, water), semi-polar (ethanol, acetonitrile), and non-polar solvents (dichloromethane) using shake-flask method with HPLC quantification .
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via UV-Vis or LC-MS.
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. What computational strategies predict the biological activity and binding mechanisms of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The thieno-pyrimidinone core may bind ATP pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS for 100 ns to assess binding stability .
  • QSAR Modeling : Train models on PubChem datasets (e.g., IC₅₀ values of analogs) to predict activity against specific targets .

Q. Reference Table: Computational Tools for Activity Prediction

ToolApplicationEvidence Source
COMSOL MultiphysicsReaction path simulationsAI-driven optimization
Gaussian 16Quantum mechanical calculationsReaction design

Q. How can contradictions in experimental data (e.g., reactivity vs. computational predictions) be resolved?

Methodological Answer:

  • Comparative Analysis : Replicate conflicting experiments under standardized conditions (e.g., inert atmosphere for oxidation-sensitive reactions) .
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in computational models .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-sulfanylacetamide derivatives) to identify outliers .

Q. What strategies enhance regioselectivity during functionalization of the thieno-pyrimidinone core?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer sulfanyl or alkylation reactions to specific positions .
  • Microwave-Assisted Synthesis : Reduce reaction time and side products by enabling rapid, controlled heating (e.g., 100°C, 30 min) .
  • Ligand Design : Use chelating ligands (e.g., 1,10-phenanthroline) in palladium-catalyzed cross-couplings to improve selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide

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